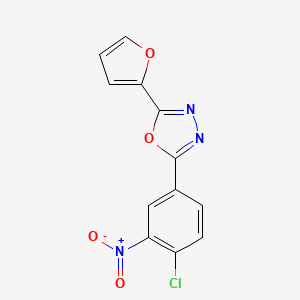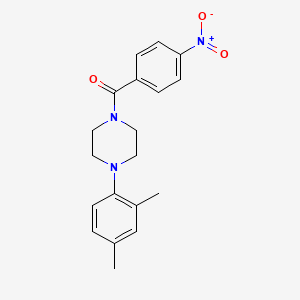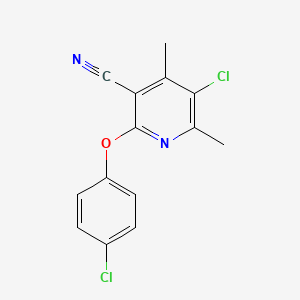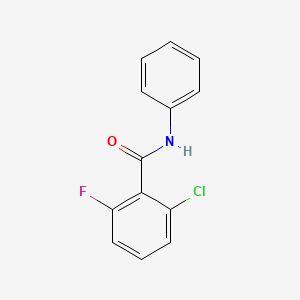
2-(4-chloro-3-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole, commonly known as CNF, is a heterocyclic organic compound with a molecular formula C11H5ClN4O4. CNF has been extensively studied due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
科学研究应用
CNF has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, CNF has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In materials science, CNF has been studied as a potential dye for organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and excellent thermal stability. It has also been studied as a potential catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitroarenes.
In agriculture, CNF has been studied as a potential pesticide due to its broad-spectrum activity against various pests, including nematodes and fungi.
作用机制
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, CNF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which can lead to oxidative stress and damage to cells and tissues. It has also been shown to increase the levels of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
One advantage of using CNF in lab experiments is its broad-spectrum activity against various pests and microorganisms, which makes it a useful tool for studying the mechanisms of action of various drugs and chemicals. However, one limitation of using CNF is its potential toxicity, which can make it difficult to use in certain experiments and applications.
未来方向
There are many potential future directions for research on CNF. One area of interest is the development of new synthetic methods for producing CNF that are more efficient and environmentally friendly. Another area of interest is the development of new applications for CNF in various fields, including medicine, materials science, and agriculture. Additionally, further research is needed to fully understand the mechanisms of action of CNF and its potential toxicity, in order to develop safer and more effective uses for this compound.
合成方法
CNF can be synthesized through a variety of methods, including the reaction between 4-chloro-3-nitroaniline and furfuryl alcohol in the presence of a catalyst such as acetic acid. The resulting product is then treated with phosphorus oxychloride to form the final CNF compound. Other methods of synthesis include the reaction between 4-chloro-3-nitrophenylhydrazine and furfural, as well as the reaction between 4-chloro-3-nitrophenylhydrazine and 2-furoyl chloride.
属性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-8-4-3-7(6-9(8)16(17)18)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGDSSXYWIDIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)



![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)
![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)